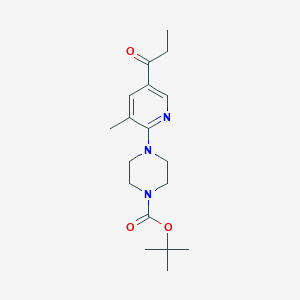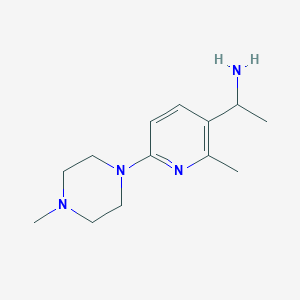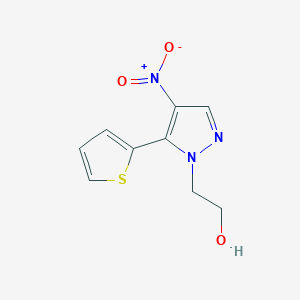
2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the pyrazole ring. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid-phase catalysts can also be employed to enhance the efficiency and selectivity of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Major Products
Oxidation: 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitro-5-phenyl-1H-pyrazol-1-yl)ethanol
- 2-(4-Nitro-5-(furan-2-yl)-1H-pyrazol-1-yl)ethanol
- 2-(4-Nitro-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C9H9N3O3S |
|---|---|
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
2-(4-nitro-5-thiophen-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H9N3O3S/c13-4-3-11-9(8-2-1-5-16-8)7(6-10-11)12(14)15/h1-2,5-6,13H,3-4H2 |
Clé InChI |
PSJRVTIDZBXPPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(C=NN2CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


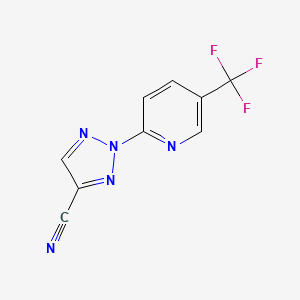
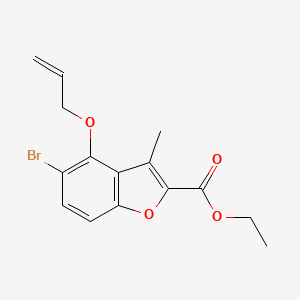
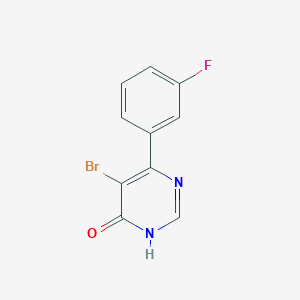
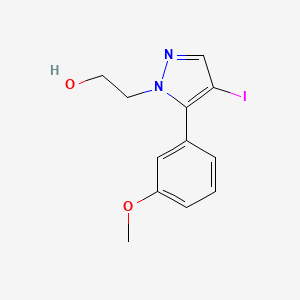
![2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15057921.png)
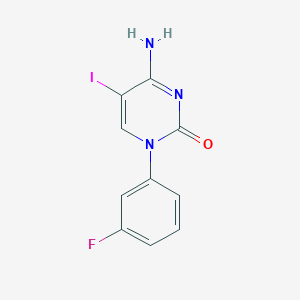
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine](/img/structure/B15057935.png)
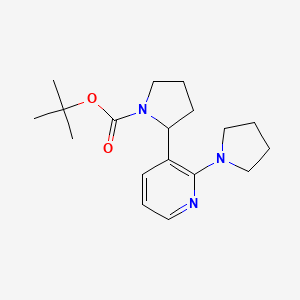
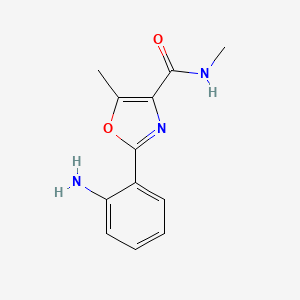
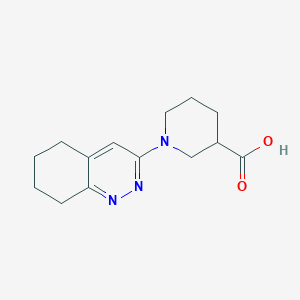
![2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15057954.png)

